2-(4-Bromophenyl)-8-chloroimidazo[1,2-a]pyridine
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Overview
Description
2-(4-Bromophenyl)-8-chloroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromophenyl group at the 2-position and a chlorine atom at the 8-position of the imidazo[1,2-a]pyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-8-chloroimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with 4-bromobenzaldehyde in the presence of a suitable catalyst and solvent. The reaction mixture is heated to promote cyclization, resulting in the formation of the desired imidazo[1,2-a]pyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-8-chloroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Nucleophilic Substitution: The chlorine atom at the 8-position can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine and iron(III) bromide as a catalyst.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield brominated derivatives, while nucleophilic substitution can produce various substituted imidazo[1,2-a]pyridines .
Scientific Research Applications
2-(4-Bromophenyl)-8-chloroimidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including anticancer and antimicrobial compounds.
Material Science: The compound is used in the synthesis of organic semiconductors and light-emitting materials.
Biological Studies: It is employed in the study of biological pathways and molecular interactions due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-8-chloroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-8-chloroimidazo[1,2-a]pyridine
- 2-(4-Methylphenyl)-8-chloroimidazo[1,2-a]pyridine
- 2-(4-Fluorophenyl)-8-chloroimidazo[1,2-a]pyridine
Uniqueness
2-(4-Bromophenyl)-8-chloroimidazo[1,2-a]pyridine is unique due to the presence of both bromine and chlorine atoms, which impart distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H8BrClN2 |
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Molecular Weight |
307.57 g/mol |
IUPAC Name |
2-(4-bromophenyl)-8-chloroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8BrClN2/c14-10-5-3-9(4-6-10)12-8-17-7-1-2-11(15)13(17)16-12/h1-8H |
InChI Key |
JWAKEULOBZLXFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)Cl)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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